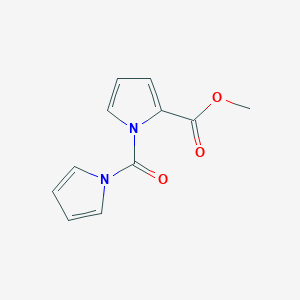
Methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate: is a compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is of interest due to its unique structure, which includes two pyrrole rings connected by a carbonyl group and an ester functional group. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate typically involves the condensation of pyrrole derivatives with appropriate reagents. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of pyrrole derivatives often employs catalytic processes to ensure high yields and selectivity. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only side products . This method is both environmentally friendly and efficient.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxaldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Pyrrole-2-carboxaldehydes.
Reduction: Alcohol derivatives of the original compound.
Substitution: N-substituted pyrrole derivatives.
Scientific Research Applications
Methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Methyl pyrrole-2-carboxylate: A simpler pyrrole derivative with similar chemical properties.
N-substituted pyrroles: These compounds have different substituents on the nitrogen atom, leading to varied biological activities.
Pyrrole-2-carboxaldehydes: These compounds are oxidation products of pyrrole derivatives and have distinct chemical reactivity.
Uniqueness: Methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate is unique due to its dual pyrrole ring structure, which imparts specific chemical and biological properties
Properties
CAS No. |
107962-26-5 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)9-5-4-8-13(9)11(15)12-6-2-3-7-12/h2-8H,1H3 |
InChI Key |
YQMHQXFIFFTEBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN1C(=O)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















